5,6-Epoxyhexyltriethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

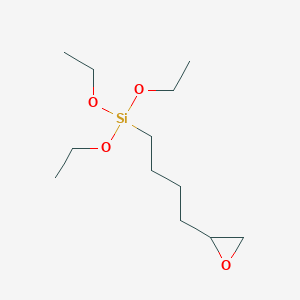

Structure

3D Structure

Properties

IUPAC Name |

triethoxy-[4-(oxiran-2-yl)butyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPHUYKUOAWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC1CO1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458811 | |

| Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86138-01-4 | |

| Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Epoxyhexyltriethoxysilane: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 5,6-Epoxyhexyltriethoxysilane, a versatile bifunctional organosilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, mechanisms of action, and practical applications of this compound, moving beyond a simple datasheet to offer actionable insights grounded in established scientific principles.

Molecular Architecture and Core Chemical Identity

This compound, identified by the CAS number 86138-01-4, is a molecule engineered with a dual-reactivity profile.[1][2][3] Its structure features a terminal epoxy group (oxirane) at one end of a hexyl chain and a triethoxysilane group at the other.[1] This unique architecture allows it to act as a molecular bridge between inorganic substrates and organic polymers.[1][4][5]

The IUPAC name for this compound is triethoxy-[4-(oxiran-2-yl)butyl]silane.[2][6] Its molecular formula is C₁₂H₂₆O₄Si, and it has a molecular weight of 262.42 g/mol .[1][2][7]

Physicochemical Properties

The physical and chemical properties of this compound are critical to its application and handling. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O₄Si | [2][7] |

| Molecular Weight | 262.42 g/mol | [1][2][7] |

| CAS Number | 86138-01-4 | [1][2][3] |

| Appearance | Liquid | [8] |

| Density | 0.976 g/cm³ | [1][7] |

| Boiling Point | 280.4 °C at 760 mmHg | [1][7] |

| Flash Point | 100.3 °C | [7] |

| Refractive Index | 1.442 | [7] |

| Storage Temperature | 2-8°C, sealed, dry | [9] |

Mechanism of Action: A Tale of Two Functional Groups

The efficacy of this compound as a coupling agent and surface modifier stems from the distinct reactivity of its two functional moieties: the triethoxysilyl group and the epoxy group.[1]

The Triethoxysilyl Group: Anchoring to Inorganic Surfaces

The triethoxysilyl end of the molecule is responsible for forming a robust, covalent bond with inorganic substrates such as glass, silica, and metal oxides.[1] This interaction proceeds through a two-step hydrolysis and condensation mechanism.[10][11]

-

Hydrolysis: In the presence of water, the three ethoxy groups (Si-OCH₂CH₃) hydrolyze to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[1][10][12] This reaction can be catalyzed by either acids or bases.[1]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable siloxane bonds (Si-O-Substrate) and releasing water.[1] Additionally, adjacent silanol groups can undergo self-condensation to form a cross-linked siloxane network at the interface, which further enhances adhesion.[1]

The Epoxy Group: Covalent Linkage to Organic Matrices

The terminal epoxy ring is a highly reactive functional group that can undergo ring-opening reactions with a variety of nucleophiles.[1] This reactivity allows for the formation of strong covalent bonds with organic polymers, such as those containing amine, hydroxyl, or carboxyl groups.[1] For example, in an epoxy resin system, the epoxy group of the silane can react with the amine hardener, effectively grafting the silane to the polymer matrix.[1] This creates a durable chemical bridge between the inorganic substrate and the organic polymer, leading to significantly improved interfacial adhesion and, consequently, enhanced mechanical and physical properties of the composite material.[1][4]

Applications in Research and Development

The unique dual functionality of this compound makes it a valuable tool in various fields of research and industrial applications.

Surface Modification and Functionalization

A primary application is the modification of surfaces to introduce reactive epoxy functionalities.[6] This is particularly useful in the development of biosensors, microarrays, and other diagnostic platforms where the immobilization of biomolecules is required.[1] The epoxy groups can be further reacted to attach proteins, DNA, or other molecules of interest.[1]

Adhesion Promotion in Composites and Coatings

In the realm of materials science, this silane is widely used as an adhesion promoter to enhance the interfacial bonding between inorganic fillers (e.g., glass fibers, silica nanoparticles) and organic polymer matrices (e.g., epoxy resins).[1][4][5] This results in composite materials with improved mechanical strength, thermal stability, and moisture resistance.[1][4]

Synthesis of Hybrid Organic-Inorganic Materials

This compound is a key building block in the synthesis of hybrid organic-inorganic materials through sol-gel processes.[1] By co-condensing with other silicon alkoxides, such as tetraethoxysilane (TEOS), it is possible to create materials with a tailored density of epoxy functional groups, enabling the development of novel materials with unique properties.[1]

Experimental Protocol: Surface Modification of Glass Substrates

This section provides a detailed, step-by-step methodology for the surface functionalization of glass slides with this compound.

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous Toluene

-

Ethanol

-

Deionized water

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with deionized water.

-

Wash the slides with ethanol.

-

Dry the slides under a stream of nitrogen gas.

-

Bake the slides in an oven at 110°C for 1 hour to ensure a completely dry and hydroxylated surface.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of the silane to 98 mL of anhydrous toluene.

-

-

Surface Functionalization:

-

Immerse the cleaned and dried glass slides in the silanization solution for 2 hours at room temperature with gentle agitation.

-

Remove the slides from the solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.

-

Rinse the slides with ethanol.

-

-

Curing:

-

Dry the functionalized slides under a stream of nitrogen gas.

-

Cure the slides in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds.

-

-

Storage:

-

Store the epoxy-functionalized slides in a desiccator to prevent hydrolysis of the remaining ethoxy groups and reaction of the epoxy groups with atmospheric moisture.

-

Safety and Handling

This compound is a chemical that requires careful handling. It can cause serious eye irritation and may cause skin and respiratory irritation.[8][13][14] It is crucial to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when working with this compound.[8][13] All handling should be performed in a well-ventilated area or a fume hood.[8] The compound reacts with water and moisture, liberating ethanol.[8] It should be stored in a cool, dry place in a tightly sealed container.[9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][13][14][15][16]

Conclusion

This compound stands out as a highly versatile and powerful molecule for interfacial engineering. Its dual-functional nature enables the creation of robust and durable connections between disparate materials, a critical requirement in the development of advanced composites, coatings, and functional surfaces. A thorough understanding of its chemical structure, properties, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization in both academic research and industrial applications.

References

-

Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

This compound. Gelest, Inc. Available at: [Link]

-

This compound | C12H26O4Si | CID 11207751. PubChem. Available at: [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available at: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. Available at: [Link]

-

(PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. Available at: [Link]

-

Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. SiSiB SILICONES. Available at: [Link]

-

Silane Coupling Agents. Gelest. Available at: [Link]

-

Safety Data Sheet. Henkel. Available at: [Link]

-

Organosilane Technology in Coating Applications: Review and Perspectives. Dow Corning. Available at: [Link]

-

Silanes and Silicones for Epoxy Resins. Gelest. Available at: [Link]

-

Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. ScienceDirect. Available at: [Link]

-

Epoxy Silanes in Reactive Polymer Emulsions. Gelest. Available at: [Link]

-

The mechanism of action of silane coupling agent. Tangshan Sunfar New Materials Co., Ltd. Available at: [Link]

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc. Available at: [Link]

-

SILANE COUPLING AGENTS KNOWLEDGE ② Knowledge News. Jessica Chemicals. Available at: [Link]

-

Silane Coupling Agents. Silico. Available at: [Link]

- US7329715B2 - Abrasion resistant coatings by siloxane oligomers. Google Patents.

Sources

- 1. This compound | 86138-01-4 | Benchchem [benchchem.com]

- 2. This compound | C12H26O4Si | CID 11207751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86138-01-4 [chemicalbook.com]

- 4. chemsilicone.com [chemsilicone.com]

- 5. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]

- 6. Buy this compound | 86138-01-4 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. gelest.com [gelest.com]

- 9. This compound [myskinrecipes.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thenanoholdings.com [thenanoholdings.com]

- 12. researchgate.net [researchgate.net]

- 13. www1.mscdirect.com [www1.mscdirect.com]

- 14. This compound | 86138-01-4 [sigmaaldrich.com]

- 15. msds.evonik.com [msds.evonik.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis and Purification of 5,6-Epoxyhexyltriethoxysilane

Abstract

5,6-Epoxyhexyltriethoxysilane is a bifunctional organosilane featuring a reactive epoxy group and a hydrolyzable triethoxysilyl group. This unique structure enables it to act as a molecular bridge between inorganic substrates and organic polymers, making it an indispensable coupling agent and surface modifier in advanced materials science.[1][2] Its applications span from enhancing adhesion in composites and coatings to the functionalization of nanoparticles and biomedical surfaces.[2] This technical guide provides an in-depth exploration of the prevalent synthetic pathway—hydrosilylation—and the critical purification methodologies required to obtain high-purity this compound suitable for research and drug development applications. The causality behind experimental choices, detailed step-by-step protocols, and key characterization techniques are discussed to ensure scientific integrity and reproducibility.

Introduction: The Molecular Architecture and Utility

The efficacy of this compound lies in its dual chemical nature:

-

The Triethoxysilyl Group: This moiety is the inorganic-reactive end of the molecule. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then form strong, covalent siloxane (Si-O-Si) bonds with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, and metal oxides, creating a durable link to the substrate.[2][3]

-

The Epoxy (Oxirane) Group: Located at the terminus of the hexyl chain, this three-membered ring is susceptible to ring-opening reactions with a wide range of nucleophiles, including amines, hydroxyls, and thiols.[2] This reactivity allows the silane to covalently bond with various organic polymers, such as epoxy resins or proteins, effectively coupling the organic phase to the inorganic substrate.[2]

This dual functionality is the cornerstone of its utility as a high-performance adhesion promoter and surface functionalization agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | triethoxy-[4-(oxiran-2-yl)butyl]silane | [3][4] |

| CAS Number | 86138-01-4 | [4][5] |

| Molecular Formula | C12H26O4Si | [4][5] |

| Molecular Weight | 262.42 g/mol | [4][5] |

| Boiling Point | 280.4°C at 760 mmHg; 115-119°C at 1.5 mmHg | [5][6] |

| Density | 0.960 - 0.976 g/cm³ | [5][7] |

| Refractive Index | ~1.442 | [5] |

| Flash Point | 99 - 100.3°C | [5][6] |

Synthesis via Platinum-Catalyzed Hydrosilylation

The most common and atom-economical industrial method for synthesizing this compound is the hydrosilylation of 1,2-epoxy-5-hexene with triethoxysilane. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene.

Reaction Mechanism and Rationale

The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, which is highly active and soluble in the reaction medium.[2] The generally accepted Chalk-Harrod mechanism provides a framework for understanding this transformation, which proceeds via an anti-Markovnikov addition, ensuring the triethoxysilyl group attaches to the terminal carbon of the former double bond.

Causality in Experimental Design:

-

Catalyst Choice: Platinum-based catalysts are preferred for their high efficiency in promoting the addition of the Si-H bond to the alkene.[8] Alternative catalysts exist but often lack the high activity and selectivity of platinum complexes.[2]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from prematurely hydrolyzing the triethoxysilane reactant and the product.

-

Temperature Control: The reaction is exothermic. Careful temperature control is necessary to prevent side reactions, such as the isomerization of the alkene or polymerization of the epoxide.

Diagram 1: Hydrosilylation Reaction Mechanism

Caption: Hydrosilylation of 1,2-epoxy-5-hexene with triethoxysilane.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Materials:

-

1,2-epoxy-5-hexene (1.0 mol)

-

Triethoxysilane (1.05 mol, slight excess)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), ~10 ppm Pt solution

-

Toluene (anhydrous, as solvent if needed)

-

Inhibitor remover (if starting alkene is stabilized)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

Heating mantle with temperature controller.

Procedure:

-

Preparation: Assemble and flame-dry the glassware under a stream of dry nitrogen to ensure an anhydrous environment.

-

Charging the Reactor: Charge the flask with 1,2-epoxy-5-hexene and the platinum catalyst. Begin stirring.

-

Reactant Addition: Slowly add the triethoxysilane to the flask via the dropping funnel over 1-2 hours. An initial exotherm is expected. Maintain the reaction temperature between 60-80°C using a water bath for cooling if necessary.

-

Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain for 2-4 hours, monitoring the disappearance of the Si-H peak (around 2100 cm⁻¹) using in-situ FTIR spectroscopy, if available.

-

Completion: Once the reaction is complete (indicated by the disappearance of the Si-H signal), cool the mixture to room temperature. The crude product is a yellowish liquid containing the desired product, residual catalyst, and minor side products.

Purification via Fractional Vacuum Distillation

Purification is a critical step to remove the platinum catalyst, unreacted starting materials, and any side products, yielding a product of high purity essential for sensitive applications. The high boiling point and thermal sensitivity of this compound make fractional vacuum distillation the method of choice.

Rationale for Purification Method

-

High Boiling Point: The atmospheric boiling point is high (~280°C), where thermal degradation could occur.[5] Vacuum distillation lowers the boiling point to a safer temperature range (e.g., 115-119°C at 1.5 mmHg), preserving the molecule's integrity.[6]

-

Catalyst Removal: The platinum catalyst is non-volatile and will remain in the distillation flask.

-

Separation of Impurities: Fractional distillation allows for the separation of lower-boiling unreacted starting materials and higher-boiling side products from the main product fraction.

-

Avoiding Silica Gel: Standard silica gel chromatography is often avoided for epoxides as the slightly acidic nature of silica can catalyze the ring-opening of the acid-labile epoxide group.[9] While specially prepared neutral or basic silica can be used, distillation is more scalable and direct.[9]

Diagram 2: Overall Synthesis and Purification Workflow

Caption: Workflow from reactants to purified product.

Detailed Experimental Protocol: Purification

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks (multiple for collecting fractions)

-

Vacuum pump with a cold trap and pressure gauge

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charging: Transfer the crude product mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Evacuation: Gradually apply vacuum to the system. The pressure should be lowered to approximately 1-2 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection:

-

Fore-run: Collect the first fraction, which will contain any low-boiling impurities and residual starting materials.

-

Main Fraction: As the temperature stabilizes at the boiling point of the product (approx. 115-119°C at 1.5 mmHg), switch to a new receiving flask to collect the pure this compound.[6]

-

Residue: Stop the distillation before the flask boils to dryness. The residue will contain the platinum catalyst and high-boiling oligomeric side products.

-

-

Storage: After distillation, the purified product should be a clear, colorless liquid. It should be stored under a nitrogen atmosphere in a sealed container to prevent moisture ingress and hydrolysis.

Safety and Handling

This compound is classified as causing serious eye irritation.[10] It reacts with water and moisture, liberating ethanol.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (neoprene or nitrile), and a lab coat.[10]

-

Ventilation: Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]

-

Incompatible Materials: Avoid contact with water, moisture, strong acids, and amines, as they can cause polymerization or exothermic reactions.[10]

-

Spills: Absorb spills with an inert material and dispose of them in accordance with local regulations.[10]

References

- MySkinRecipes. This compound.

- Benchchem. This compound | 86138-01-4.

-

PubChem. This compound | C12H26O4Si | CID 11207751. [Link]

- Gelest, Inc. (2008).

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]

-

Gelest, Inc. Silanes and Silicones for Epoxy Resins. [Link]

-

ResearchGate. Scheme 2. Incorporation of 1,2-epoxy-5-hexene into.... [Link]

-

ResearchGate. The stepwise hydrosilylation of 5-hexen-2-one catalysed by 1. [Link]

-

ResearchGate. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 86138-01-4 | Benchchem [benchchem.com]

- 3. Buy this compound | 86138-01-4 [smolecule.com]

- 4. This compound | C12H26O4Si | CID 11207751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

Hydrolysis and condensation mechanism of 5,6-Epoxyhexyltriethoxysilane

An In-Depth Technical Guide to the Hydrolysis and Condensation of 5,6-Epoxyhexyltriethoxysilane

Executive Summary

This compound (EHTES) is a bifunctional organosilane that serves as a critical coupling agent and surface modifier in advanced materials science, particularly in the development of hybrid organic-inorganic composites and functional coatings. Its utility is derived from two distinct reactive moieties: a terminal epoxy group capable of reacting with a wide range of organic polymers, and a triethoxysilane group that, upon undergoing hydrolysis and condensation, forms a stable inorganic siloxane (Si-O-Si) network. This guide provides a comprehensive technical overview of the fundamental sol-gel reaction mechanisms of EHTES. We will explore the kinetics and mechanistic pathways of the sequential hydrolysis and condensation reactions, dissect the critical process parameters that govern these transformations, and detail the analytical methodologies required for their characterization. This document is intended for researchers, chemists, and materials scientists seeking to harness the capabilities of EHTES by providing a deep, mechanistically-grounded understanding of its chemistry.

Introduction to this compound (EHTES)

EHTES is a member of the organofunctional alkoxysilane family, a class of molecules essential for creating robust interfaces between dissimilar materials. The structure of EHTES features a six-carbon alkyl chain that separates the organic-reactive epoxy ring from the inorganic-reactive triethoxysilane head. This separation provides flexibility and reduces steric hindrance at the reaction sites.

-

Epoxy Group: The terminal epoxide is a strained three-membered ring that can be opened by nucleophiles such as amines, hydroxyls, or carboxylic acids, enabling covalent bonding with various polymer matrices like epoxies, urethanes, and acrylics.

-

Triethoxysilane Group: This group is the anchor to inorganic substrates (e.g., glass, metal oxides, silica). It is not directly reactive but must first be "activated" through a sol-gel process involving hydrolysis and condensation.

The dual functionality of EHTES allows it to act as a molecular bridge, promoting adhesion and enhancing the mechanical and chemical properties of the resulting composite materials.

The Sol-Gel Process: A Two-Step Reaction Pathway

The transformation of EHTES from a soluble monomer into a cross-linked inorganic network is a classic example of a sol-gel process.[1] This process occurs in two primary, often overlapping, stages:

-

Hydrolysis: The ethoxy groups (-OC₂H₅) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction converts the alkoxysilane into a reactive silanetriol.[2]

-

Condensation: The newly formed silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol as a byproduct. This step is responsible for the polymerization and network formation.[3]

The careful control of these two reactions is paramount to tailoring the final properties of the material.

Caption: Mechanism of acid-catalyzed hydrolysis of EHTES.

Base-Catalyzed Hydrolysis

Under basic conditions (pH > 7), the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This forms a negatively charged, five-coordinate (pentacoordinate) silicon intermediate. The intermediate then expels an ethoxide ion (EtO⁻), which is subsequently protonated by water to form ethanol.

-

Causality: The rate of base-catalyzed hydrolysis increases with increasing alkyl substitution on the silicon atom, which helps stabilize the pentacoordinate transition state. [3]While effective, base catalysis also strongly promotes the subsequent condensation reaction, which can lead to rapid gelation and a less controlled network structure. [3]

Caption: Mechanism of base-catalyzed hydrolysis of EHTES.

Hydrolysis occurs in a stepwise manner, and partially hydrolyzed species like R-Si(OEt)₂(OH) and R-Si(OEt)(OH)₂ are common intermediates. [4]

In-Depth Mechanism: Condensation of Hydrolyzed EHTES

Once silanol groups are formed, they undergo condensation to build the polysiloxane network. This polymerization can occur through two distinct pathways, both of which are also catalyzed by acid or base.

-

Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

-

Alcohol-Producing Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol.

-

≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

-

-

Causality and Structural Implications: The relative rates of hydrolysis and condensation determine the final structure of the polymer.

-

Under Acidic Conditions: Hydrolysis is typically fast relative to condensation. This allows for the formation of a high concentration of monomeric silanols before significant polymerization occurs. The subsequent condensation tends to proceed in a stepwise manner, favoring the formation of more linear or weakly branched polymer chains. [3] * Under Basic Conditions: Condensation is fast, often competing with or exceeding the rate of hydrolysis. This leads to rapid growth from reactive monomers and oligomers, resulting in more compact, highly branched, and particulate structures (sols). [5]

-

Key Factors Influencing the EHTES Sol-Gel Process

The successful application of EHTES requires precise control over the sol-gel process. Several interconnected variables dictate the reaction kinetics and the final material properties.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Field-Proven Insights & Causality |

| pH | Minimum near pH 7; increases in acid & base [6] | Minimum near pH 4; increases in acid & base | pH is the most critical control parameter. Acid catalysis (pH 4-5) favors hydrolysis, leading to linear polymers. Base catalysis (pH > 7) favors condensation, leading to branched, particulate structures. For EHTES, pH must be kept above 4 to prevent epoxy ring opening. [7] |

| Catalyst | Acid or base catalysts are common. [3] | Organotin catalysts (e.g., DBTDL) are also effective. [8] | The choice of catalyst directs the final architecture. Amines (e.g., DABCO) can act as base catalysts promoting cage-like structures, while tin-based catalysts may favor larger, ladder-like structures. [5] |

| Water:Silane Ratio (R) | Rate increases with water concentration. [9] | Affected by silanol concentration. | A stoichiometric ratio (R=1.5) is the minimum for full hydrolysis of a trialkoxysilane. Sub-stoichiometric water leads to incomplete hydrolysis and an alcohol-producing condensation pathway. Excess water drives the hydrolysis equilibrium forward. |

| Solvent | Co-solvents like ethanol or isopropanol are used for miscibility. | Solvent polarity can influence reaction rates. | The alcohol generated during hydrolysis also acts as a solvent. The choice of co-solvent can influence reaction kinetics; for example, ethanol can participate in exchange reactions (solvolysis). [10] |

| Temperature | Rate increases with temperature (Arrhenius behavior). | Rate increases with temperature. | Elevated temperatures accelerate both reactions but can reduce the "working window" or pot-life of the solution by speeding up condensation and gelation. |

Analytical Techniques for Monitoring the Process

Real-time monitoring of the EHTES sol-gel reaction is essential for understanding kinetics and ensuring reproducibility. Spectroscopy is the primary tool for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for quantitative analysis of both hydrolysis and condensation.

-

¹H NMR: Can be used to monitor the disappearance of the ethoxy group signals (a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the corresponding appearance of the ethanol signals. This provides a direct measure of the extent of hydrolysis. [11][12]* ²⁹Si NMR: Provides detailed information about the silicon environment. It can distinguish between the unhydrolyzed EHTES monomer, partially and fully hydrolyzed intermediates, and various condensed species (dimers, trimers, cyclic structures, and fully cross-linked network sites). [8][13][14]This allows for a comprehensive mapping of the polymerization process.

| Silicon Species (T notation)¹ | Typical ²⁹Si Chemical Shift Range (ppm) | Description |

| T⁰ | -57 to -60 | Monomeric, unhydrolyzed R-Si(OEt)₃ |

| T¹ | -65 to -68 | End-group of a chain, one Si-O-Si bond |

| T² | -73 to -76 | Middle-group of a chain, two Si-O-Si bonds |

| T³ | -80 to -84 | Fully condensed network site, three Si-O-Si bonds |

| ¹T refers to a trifunctional silicon atom. The superscript indicates the number of bridging Si-O-Si bonds. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent method for qualitative and semi-quantitative monitoring of the key functional group transformations. [15]

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

|---|---|---|

| ~3400 (broad) | O-H stretch | Appearance of silanol (Si-OH) groups and water. [16] |

| 1105, 1080, 960 | Si-O-C stretch | Disappearance indicates hydrolysis of ethoxy groups. [6] |

| ~1130-1000 (broad) | Si-O-Si asymmetric stretch | Appearance indicates formation of the siloxane network. [17][18] |

| 950-810 | Si-OH stretch | Appearance confirms the presence of silanol intermediates. [18]|

Experimental Protocols

Protocol: Monitoring EHTES Hydrolysis by ¹H NMR

Objective: To quantify the rate of hydrolysis of EHTES under mildly acidic conditions.

Materials:

-

This compound (EHTES)

-

Deuterated Acetonitrile (CD₃CN) or Acetone-d6

-

Deionized Water (D₂O can be used to avoid the large water peak)

-

0.1 M Hydrochloric Acid (HCl)

-

NMR tubes, micropipettes

Procedure:

-

Prepare a stock solution of EHTES in the deuterated solvent (e.g., 5% v/v).

-

In an NMR tube, place 500 µL of the EHTES stock solution.

-

Prepare an acidified water solution by adjusting the pH of DI water to 5.0 with 0.1 M HCl.

-

To initiate the reaction, add a stoichiometric amount of the pH 5 water to the NMR tube (for a triethoxysilane, R ≥ 1.5). For a 5% EHTES solution, this will be a few microliters.

-

Immediately cap, shake the tube vigorously for 15-20 seconds, and place it in the NMR spectrometer.

-

Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Analysis: Integrate the signal corresponding to the methylene protons of the ethoxy group (-O-CH₂ -CH₃) at ~3.8 ppm. The decrease in this integral over time relative to an internal standard or the stable protons on the EHTES alkyl chain corresponds directly to the extent of hydrolysis.

Caption: Experimental workflow for NMR monitoring of hydrolysis.

Protocol: Monitoring Condensation by ATR-FTIR

Objective: To observe the formation of the siloxane network from hydrolyzed EHTES.

Materials:

-

Pre-hydrolyzed EHTES solution (prepared by stirring EHTES in acidified water (pH 5) for 24 hours).

-

ATR-FTIR spectrometer.

Procedure:

-

Record a background spectrum on the clean, dry ATR crystal.

-

Apply a thin film of the pre-hydrolyzed EHTES solution onto the ATR crystal.

-

Begin acquiring FTIR spectra immediately, collecting a spectrum every 1-2 minutes.

-

Allow the solvent (water and ethanol) to evaporate, which accelerates the condensation reaction.

-

Analysis: Monitor the spectra for the following changes:

-

A decrease in the broad O-H stretch (~3400 cm⁻¹) as Si-OH groups are consumed.

-

The appearance and intensification of a broad, strong band between 1130-1000 cm⁻¹, which is the characteristic asymmetric stretch of the Si-O-Si network. [18]

-

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are fundamental to its function as a coupling agent. A thorough understanding of the underlying Sɴ2 mechanisms and the profound influence of reaction conditions—most notably pH—is essential for designing robust and reliable materials. Acid-catalyzed pathways favor a slower, more deliberate network formation, while base-catalyzed conditions lead to rapid particulate growth. By employing powerful analytical techniques like NMR and FTIR spectroscopy, researchers can precisely monitor these transformations, enabling the rational design of sol-gel processes to achieve desired microstructures and, ultimately, superior performance in advanced composite and drug delivery applications.

References

-

Kinetic analysis of organosilane hydrolysis and condensation. (2015). ResearchGate. [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy. [Link]

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

-

Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. [Link]

-

Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites. (2020). MDPI. [Link]

-

Influence of sol–gel conditions on the final structure of silica-based precursors. (2015). ResearchGate. [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]

-

Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions. DTIC. [Link]

-

Epoxy Silanes in Reactive Polymer Emulsions. Gelest, Inc.[Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011). ResearchGate. [Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2009). ResearchGate. [Link]

-

Hybrid Epoxy-Alkyl Sol–Gel Coatings Reinforced with SiO₂ Nanoparticles for Corrosion Protection of Anodized AZ31B Mg Alloy. (2022). MDPI. [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. [Link]

-

Hydrophobicity-Hydrophilicity and Silane Surface Modification. (2008). Gelest, Inc.[Link]

-

FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. ResearchGate. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2020). PMC. [Link]

-

Sol-gel process. Wikipedia. [Link]

-

FT-IR spectrum showing chemical bond structure of the siloxane-gelatin... ResearchGate. [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]

-

NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. ResearchGate. [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023). ResearchGate. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]

-

Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. (1987). Semantic Scholar. [Link]

-

Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023). PMC. [Link]

-

Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. (2008). ResearchGate. [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023). SciSpace. [Link]

-

The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. [Link]

-

1H NMR study of the hydrolysis of vinyltrialkoxysilanes. ResearchGate. [Link]

Sources

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. afinitica.com [afinitica.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. gelest.com [gelest.com]

Thermal stability and decomposition of 5,6-Epoxyhexyltriethoxysilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5,6-Epoxyhexyltriethoxysilane

Abstract

This compound is a bifunctional organosilane featuring a reactive epoxy group and a hydrolyzable triethoxysilyl group. This unique structure enables its use as a versatile coupling agent, adhesion promoter, and crosslinker in advanced materials, particularly in composites and coatings. The performance and longevity of these materials are critically dependent on the thermal stability of the silane component. This guide provides a detailed examination of the thermal behavior of this compound, elucidating its decomposition pathways and outlining robust analytical methodologies for its characterization. This document is intended for researchers, materials scientists, and formulation chemists seeking a deeper understanding of how this molecule behaves under thermal stress.

Introduction: The Dual-Functionality of this compound

This compound, with the chemical formula C12H26O4Si, occupies a critical role in materials science as a molecular bridge between organic and inorganic phases.[1][2] Its structure consists of two key functional domains:

-

The Triethoxysilyl Group: This inorganic-reactive end undergoes hydrolysis in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass, metals, or silica) or self-condense to form a durable, cross-linked siloxane (Si-O-Si) network.[3][4]

-

The Epoxy Group: This organic-reactive oxirane ring can engage in various reactions, most notably ring-opening polymerization with amines, acids, or other epoxides, to form a stable polymer matrix.[1]

This dual nature allows it to chemically bond organic resins to inorganic fillers or substrates, enhancing interfacial adhesion and improving the mechanical and environmental resistance of the final product. Understanding its thermal limits is paramount, as decomposition can compromise this vital interfacial link, leading to material failure.

Foundational Principles of Thermal Stability

The thermal stability of this compound is not a single temperature point but a complex behavior influenced by its environment. Key factors include temperature, the surrounding atmosphere, and the presence of reactive species.

-

Conditions to Avoid: The molecule's stability is compromised by heat, open flames, and sparks.[1]

-

Chemical Incompatibilities: It is reactive with several substances. It can react exothermically with amines due to the epoxy ring.[1] Crucially, it also reacts with water and moisture, which initiates the hydrolysis of the triethoxysilyl groups, liberating ethanol.[1] This hydrolytic instability is a key consideration for storage and formulation.[4][5][6]

-

Hazardous Decomposition: When exposed to elevated temperatures, hazardous decomposition products can form, including ethanol (from hydrolysis) and organic acid vapors.[1]

The incorporation of silane moieties into epoxy resins has been shown to generally improve the thermal stability of the resulting network.[7] The inorganic silica formed from the degradation of the silicon-containing segments can stabilize the epoxy resin at high temperatures.[7]

Elucidating the Thermal Decomposition Mechanisms

The decomposition of this compound is a multi-stage process involving distinct reactions at its two functional ends as well as the cleavage of the aliphatic backbone. The process can be understood through three primary pathways that may occur sequentially or concurrently depending on the conditions.

Pathway A: Hydrolysis and Condensation of the Triethoxysilyl Group This is often the initial degradation pathway, especially in the presence of moisture.

-

Hydrolysis: The three ethoxy groups (-OCH2CH3) react with water, cleaving the Si-O bond to form silanol groups (Si-OH) and releasing ethanol. This reaction can be catalyzed by acids or bases.[1][4]

-

Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), releasing water as a byproduct. This process builds an inorganic, cross-linked network.

Pathway B: Reactions of the Epoxy Ring Independent of the silane group, the epoxy ring can undergo thermally initiated reactions.

-

Ring-Opening Polymerization: At elevated temperatures, the epoxy ring can open and polymerize with other epoxy groups, forming polyether linkages. This is a form of thermal curing.

-

Reaction with Other Species: If other reactive molecules like amines or acids are present, they will readily react with the epoxy ring, even at lower temperatures.[1]

Pathway C: Cleavage of the Hexyl Chain and High-Temperature Pyrolysis At significantly higher temperatures, the energy is sufficient to break the C-C and C-H bonds of the aliphatic hexyl linker.

-

Homolytic Cleavage: This process typically proceeds via free-radical mechanisms, breaking the organic chain into smaller volatile fragments.

-

Carbonization: As temperatures exceed 400-500°C, the organic fragments pyrolyze, leading to the formation of a carbonaceous char. The presence of the silicon, which converts to a silica-like structure, enhances this char formation, leading to higher residual mass compared to purely organic polymers.[8][9]

The overall decomposition is thus a transformation from an organosilane monomer to a complex inorganic-organic hybrid structure, and finally to a silica-carbon composite char at very high temperatures.

Caption: Primary thermal decomposition pathways for this compound.

Experimental Analysis Protocols

To quantitatively assess the thermal stability and decomposition of this compound, a suite of analytical techniques is employed. The following protocols are designed to provide a comprehensive characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Tonset), temperatures of specific mass loss events (e.g., T5%, T10%), and the final char yield.[10]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of liquid this compound into an alumina or platinum TGA crucible.

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC, TA Instruments Q500).[11]

-

Purge Gas: High-purity nitrogen (for inert pyrolysis) or dry air (for oxidative decomposition) at a flow rate of 50-100 mL/min. Using an inert atmosphere is critical for studying the intrinsic thermal stability without the influence of oxidation.

-

Temperature Program:

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine Tonset from the intersection of tangents to the baseline and the decomposition curve. Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow and identify thermal events such as glass transitions (Tg) of polymerized material, curing exotherms, and decomposition endotherms/exotherms.[12]

Experimental Protocol:

-

Sample Preparation: Seal 5-10 mg of the liquid sample in a hermetic aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at -50°C.

-

First Heat: Ramp from -50°C to 250°C at 10°C/min. This scan will show any curing exotherms.

-

Cool: Cool from 250°C to -50°C at 10°C/min.

-

Second Heat: Ramp from -50°C to 350°C at 10°C/min. This scan is used to determine the glass transition temperature (Tg) of the cured material, free from thermal history.

-

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). The Tg is identified as a step-change in the heat capacity in the second heating scan. Exothermic peaks indicate curing or oxidative decomposition, while endothermic peaks may relate to vaporization or bond dissociation.

Evolved Gas Analysis (TGA-FTIR)

Objective: To identify the chemical nature of the gaseous products evolved during decomposition, thereby confirming the proposed mechanisms.

Experimental Workflow:

-

Instrumentation: Interface the gas outlet of the TGA instrument to the gas cell of a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line (typically held at ~200-250°C to prevent condensation).

-

TGA Method: Run the TGA protocol as described in section 4.1 under a nitrogen atmosphere.

-

FTIR Data Collection: Configure the FTIR to continuously collect spectra of the evolved gas throughout the TGA run (e.g., 1 spectrum every 15-30 seconds).

-

Data Correlation: Correlate the FTIR spectra with the mass loss events from the TGA data. For example, when the TGA curve shows a mass loss, analyze the corresponding FTIR spectra to identify the evolved gases by their characteristic absorption bands (e.g., C-O stretch for ethanol, O-H stretch for water, C=O stretch for CO2 and organic acid vapors).[13][14]

Caption: Experimental workflow for Evolved Gas Analysis using TGA-FTIR.

Summary of Quantitative Data

The following table summarizes the expected thermal properties for organosilanes of this type. Actual values for this compound must be determined experimentally.

| Property | Analytical Method | Typical Expected Values | Significance |

| Onset of Decomposition (T5%) | TGA (N2) | 200 - 300°C | Indicates the start of significant thermal degradation. |

| Temp. of Max. Decomposition Rate | TGA/DTG (N2) | 300 - 450°C | Pinpoints the temperature of the most rapid degradation stage. |

| Char Yield @ 800°C | TGA (N2) | 20 - 40% | High char yield indicates the formation of a stable silica-carbon residue, beneficial for flame retardancy.[8][9] |

| Glass Transition Temp. (Tg) (cured) | DSC | 100 - 150°C | Defines the upper service temperature for applications where mechanical properties are critical. |

| Curing Exotherm | DSC | 150 - 250°C | Shows the temperature range where thermally-induced polymerization of the epoxy occurs. |

Conclusion for the Field

As a Senior Application Scientist, it is my assessment that a thorough understanding of the thermal behavior of this compound is not merely academic but essential for its effective application. The decomposition is a multi-faceted process initiated by either hydrolysis of the silane moiety or reactions of the epoxy ring, culminating in the pyrolysis of the organic structure at higher temperatures. The formation of a stable silica-containing char is a key feature that can be leveraged to enhance the high-temperature performance and flame retardancy of composite materials.

The experimental protocols outlined herein provide a self-validating system for characterizing this behavior. By correlating mass loss events (TGA) with thermal transitions (DSC) and evolved chemical species (TGA-FTIR), researchers and developers can build a comprehensive and reliable profile of the material. This knowledge is critical for predicting material lifetime, establishing safe processing temperatures, and designing next-generation materials with superior thermal resilience.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Gelest. (n.d.). Silanes and Silicones for Epoxy Resins. Amazon S3. Retrieved from [Link]

-

Lindsey, J. K. (2009). Decomposition of Tetraethoxysilane and Related Compounds. Computational Modelling Group. Retrieved from [Link]

-

Wang, C., & Leu, T. (n.d.). Studies on the Thermal Properties of Epoxy Resins Modified with Two Kinds of Silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of neat epoxy resin and silane-modified epoxy resin at 1000–1100 cm⁻¹ wavenumber region. Retrieved from [Link]

-

Pauleau, Y. (n.d.). Decomposition Chemistry of Tetraethoxysilane. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis curves of pure epoxy and the silanized epoxy resin. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. Retrieved from [Link]

-

Matykiewicz, D., et al. (n.d.). The Effect of Silanes Treatments on Thermal and Mechanical Properties of Nettle Fibre/Bio Epoxy Composites. ResearchGate. Retrieved from [Link]

-

Elsevier. (n.d.). Characterization and properties of new silicone-containing epoxy resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Thermal Decomposition of Silanes. Retrieved from [Link]

-

Nanoscale (RSC Publishing). (2023). Silane functionalization of WS2 nanotubes for interaction with poly(lactic acid). Retrieved from [Link]

-

PCI Magazine. (2020). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. Retrieved from [Link]

-

NIH. (2018). Thermal Decomposition Properties of Epoxy Resin in SF6/N2 Mixture. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA/FTIR spectra of (a) epoxy for (i) first degradation (ii) second degradation.... Retrieved from [Link]

-

DTIC. (n.d.). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. Retrieved from [Link]

-

Journal of Materials Chemistry C (RSC Publishing). (n.d.). Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks. Retrieved from [Link]

-

Computational Modelling Group. (n.d.). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Retrieved from [Link]

-

Semantic Scholar. (2001). Mechanism of thermal decomposition of silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-temperature decomposition of epoxy resin. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

-

NIH. (n.d.). Effect of mixed silanes on the hydrolytic stability of composites. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. This compound | C12H26O4Si | CID 11207751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pcimag.com [pcimag.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]

- 12. matec-conferences.org [matec-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Kinetics of 5,6-Epoxyhexyltriethoxysilane with Hydroxyl Groups

Foreword for the Researcher

5,6-Epoxyhexyltriethoxysilane is a molecule of significant interest in materials science, surface chemistry, and bioconjugation. Its dual-functional nature—a reactive epoxy ring at one end and a hydrolyzable triethoxysilyl group at the other—allows it to act as a molecular bridge between inorganic substrates and organic polymers. Understanding the kinetics of its reactions is paramount for controlling the properties of the resulting materials. This guide provides a deep dive into the core principles and practical methodologies for studying the reaction kinetics between the epoxy group of this silane and hydroxyl functionalities. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, empowering you, the researcher, to not only replicate but also innovate.

The Dual-Functionality of this compound

This compound (EHTES) possesses two distinct reactive centers, which can undergo separate and sometimes competing reactions. A comprehensive kinetic study must account for both.

-

The Triethoxysilyl Group: This moiety is responsible for adhesion to inorganic surfaces rich in hydroxyl groups (e.g., glass, silica, metal oxides). The reaction proceeds in two steps:

-

Hydrolysis: The ethoxy groups (-OEt) react with water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acids or bases.[1]

-

Condensation: The newly formed silanols can then condense with hydroxyl groups on a substrate or with other silanol groups to form stable siloxane bonds (Si-O-Si or Si-O-Substrate).[1][2]

-

-

The Epoxy Group (Oxirane Ring): This is a strained three-membered ring that can be opened by a variety of nucleophiles, including the hydroxyl groups of alcohols, phenols, or surface-bound -OH moieties.[1] This reaction forms a stable ether linkage and is the primary focus of this guide.

The interplay between these two functionalities is critical. For instance, in a moisture-rich environment, hydrolysis and condensation of the silane end can occur simultaneously with the epoxy ring-opening reaction. The pH of the system will influence the rates of both reactions, making it a critical parameter to control.[2]

Reaction Mechanism: The Epoxy-Hydroxyl Reaction

The reaction between an epoxide and a hydroxyl group is fundamentally a nucleophilic substitution (SN2) type ring-opening reaction. However, the reactivity of alcohols and other hydroxyl groups as nucleophiles is often insufficient for the reaction to proceed at a practical rate without catalytic activation.[3] The reaction is therefore typically facilitated by either acid or base catalysis.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, which activates the ring for nucleophilic attack. Lewis acids (e.g., BF₃, Sn-Beta zeolites, Zr-Beta) are particularly effective catalysts.[4][5]

The mechanism involves:

-

Activation: The Lewis acid coordinates with the epoxide oxygen, making the ring more electrophilic.

-

Nucleophilic Attack: The hydroxyl group attacks one of the epoxide carbons. In terminal epoxides like EHTES, this attack predominantly occurs at the sterically less hindered primary carbon.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final β-hydroxy ether product.

Caption: Acid-catalyzed epoxy ring-opening mechanism.

Base-Catalyzed Ring-Opening

In a basic medium, the hydroxyl group is deprotonated to form a more potent nucleophile, the alkoxide ion (R'-O⁻).

The mechanism involves:

-

Nucleophile Formation: A base (e.g., NaOH, tertiary amines) deprotonates the alcohol to form an alkoxide.

-

Nucleophilic Attack: The alkoxide directly attacks one of the epoxide carbons in a classic SN2 fashion.

-

Protonation: The resulting alkoxide intermediate is protonated by the solvent or the conjugate acid of the base to yield the final product.

Caption: Base-catalyzed epoxy ring-opening mechanism.

Factors Influencing Reaction Kinetics

The rate of the epoxy-hydroxyl reaction is highly sensitive to several factors. Careful control of these parameters is essential for reproducible kinetic studies.

| Factor | Effect on Reaction Rate | Rationale |

| Temperature | Increases rate | Follows the Arrhenius equation; provides energy to overcome the activation barrier.[2] |

| Catalyst Type | Varies significantly | Lewis acids like Sn-Beta can be highly active.[5] The choice of catalyst affects both rate and regioselectivity. Stronger Lewis acids can enhance activity but may also promote side reactions.[5] |

| Catalyst Conc. | Generally increases rate up to a point | A higher concentration provides more active sites.[6] However, at very high concentrations, catalyst aggregation or side reactions can occur, leading to diminishing returns or even a decrease in the desired reaction rate.[6][7][8] |

| Solvent | Significant effect | The solvent's polarity and ability to solvate intermediates can stabilize transition states and influence the reaction pathway. |

| Steric Hindrance | Decreases rate | Bulky substituents on either the epoxy or the hydroxyl compound can hinder the approach of the nucleophile. |

| pH | Controls mechanism | Determines whether the reaction proceeds via an acid- or base-catalyzed pathway, which have different rate dependencies.[2] |

Methodologies for Kinetic Analysis

To determine the reaction kinetics (rate law, rate constant, activation energy), it is necessary to monitor the concentration of reactants or products over time. Spectroscopic methods are particularly well-suited for this purpose as they are often non-invasive.

Kinetic Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the disappearance of the epoxy group. The characteristic absorption band of the oxirane ring is typically found around 915 cm⁻¹.[9]

Principle: According to the Beer-Lambert law, the absorbance of a specific band is proportional to the concentration of the corresponding functional group. By monitoring the decrease in the area of the epoxy peak over time, the rate of reaction can be determined. An internal standard peak, one that does not change during the reaction (e.g., a C-H stretching band from an aromatic ring if present, or a Si-O-C stretch), is often used to normalize the spectra and correct for any variations in sample thickness or instrument drift.[10]

-

Calibration:

-

Prepare a series of standards of this compound in the chosen solvent (e.g., anhydrous dioxane) at known concentrations.

-

Record the FTIR spectrum for each standard.

-

Identify an unchanging reference peak (e.g., a skeletal vibration of the solvent or a band from the silane that is unaffected by the epoxy reaction).

-

Calculate the ratio of the area of the epoxy peak (~915 cm⁻¹) to the area of the reference peak.

-

Plot this ratio against the known concentration to create a calibration curve.

-

-

Kinetic Run:

-

Set up the reaction mixture (EHTES, hydroxyl-containing compound, catalyst, and solvent) in a thermostatted reaction vessel.

-

At time t=0, initiate the reaction (e.g., by adding the catalyst).

-

At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

-

Immediately acquire the FTIR spectrum of the aliquot.

-

-

Data Analysis:

-

For each spectrum, calculate the ratio of the epoxy peak area to the reference peak area.

-

Use the calibration curve to determine the concentration of the epoxy group at each time point.

-

Plot concentration versus time. The shape of this curve will indicate the order of the reaction. For example, a plot of ln[Epoxy] vs. time will be linear for a pseudo-first-order reaction.

-

The slope of the linearized plot gives the pseudo-first-order rate constant, k'.

-

Caption: Workflow for FTIR-based kinetic analysis.

Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another excellent in-situ method for monitoring the reaction. The protons on the epoxy ring have characteristic chemical shifts that can be integrated to follow their disappearance, while new peaks corresponding to the product will appear and grow over time.[11][12]

Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By monitoring the change in the integral of the epoxy protons relative to an internal standard, the concentration of the reactant can be tracked in real-time.[13]

-

Initial Setup:

-

Acquire a high-quality ¹H NMR spectrum of the starting material (EHTES) and the hydroxyl-containing compound in the chosen deuterated solvent to identify the characteristic peaks of the epoxy group (typically in the 2.5-3.2 ppm range) and product protons.

-

Choose an internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) that has a sharp singlet in a clear region of the spectrum and is inert under the reaction conditions.

-

-

Kinetic Run:

-

In an NMR tube, combine the EHTES, hydroxyl-containing compound, internal standard, and deuterated solvent.

-

Place the tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature. Allow the sample to equilibrate.

-

Acquire an initial spectrum (t=0) before adding the catalyst.

-

Inject the catalyst, mix quickly, and immediately start acquiring spectra at set time intervals (e.g., every 5-10 minutes).[12][13]

-

-

Data Analysis:

-

Process all spectra uniformly (same phasing and baseline correction).

-

For each spectrum, integrate the characteristic peak(s) of the epoxy group and the peak of the internal standard.

-

Calculate the relative concentration of the epoxy group at each time point by normalizing its integral to the integral of the internal standard.

-

Plot the relative concentration versus time and perform a kinetic analysis as described for the FTIR method to determine the rate law and rate constant.

-

Concluding Remarks for the Practicing Scientist

While this guide outlines the fundamental mechanisms and robust protocols for studying the reaction kinetics of this compound with hydroxyl groups, it is crucial to recognize that specific quantitative data such as rate constants and activation energies are highly dependent on the exact reaction system (hydroxyl partner, catalyst, solvent, temperature). The literature provides a strong framework for understanding epoxy chemistry, but specific kinetic parameters for EHTES are not widely published.[3][5] Therefore, the experimental determination using the methodologies detailed herein is not just a validation step but a necessary act of discovery. By carefully controlling experimental variables and applying these analytical techniques, researchers can generate the precise kinetic data needed to optimize their specific applications, from developing advanced composite materials to designing novel bioconjugation strategies.

References

- Nikiforidis, G., & Voutetakis, S. (2018). Development of quantitative FT-IR methods for analyzing the cure kinetics of epoxy resins. Polymer Testing, 66, 147-156.

- Wang, J., & Li, C. (2016). The curing kinetic analysis of epoxy based on FT-IR.

- Sáez-Arce, F., & Prolongo, M. G. (2012). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. Infrared Spectroscopy - Materials Science, Engineering and Technology.

- Russo, M., & Acocella, M. R. (2020). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Polymers, 12(10), 2291.

- Sagar, T. V., & Rao, K. P. (2014). Quantitative analysis of curing mechanisms of epoxy resin by mid- and Near- Fourier transform Infra red Spectroscopy. International Journal of Engineering Research and General Science, 2(3), 312-323.

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

-

Ahmad, Z., & Arsad, A. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(3), 693. [Link]

- Nieminen, T. (2015). Evaluation of Curing Reaction Kinetics of Epoxy Siloxane Hybrid Polymers. Theseus.

- Blackett, B. N., Coxon, J. M., Hartshorn, M. P., & Richards, K. E. (1969). Lewis acid catalysed rearrangement of epoxides: A mechanistic study. Tetrahedron, 25(21), 4999-5006.

- Deshpande, R. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.

- Zhang, Y., et al. (2024). Effect of Catalyst Concentration on the Properties of Bio-based Epoxy Vitrimer with Dynamically Adaptive Networks.

- Ouma, B. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry and Chemical Sciences.

- University of Bristol. (2016). Kinetic Profiling by NMR. Procedure Document.

-

Viscusi, G., et al. (2022). Influence of Catalyst Content and Epoxy/Carboxylate Ratio on Isothermal Creep of Epoxy Vitrimers. Polymers, 14(15), 3183. [Link]

- Yan, Z., et al. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Industrial & Engineering Chemistry Research, 60(1), 345-353.

- Doszlop, S., et al. (1975). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. Periodica Polytechnica Chemical Engineering, 19(3), 253-271.

- Gajanayake, T., et al. (2024). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au.

- Cambridge, J. R. A. (2004). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. University of Canterbury.

-

P. F. de Aguiar, et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. Molecules, 27(2), 522. [Link]

-

Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

- Schlosser, E. (2015). Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. Doctoral Thesis, University of Augsburg.

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 10(9), 3784–3804. [Link]

Sources

- 1. This compound | 86138-01-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Sol-Gel Chemistry of 5,6-Epoxyhexyltriethoxysilane for Advanced Applications

Abstract

This technical guide provides a comprehensive exploration of the sol-gel chemistry of 5,6-Epoxyhexyltriethoxysilane, a versatile bifunctional molecule pivotal in the development of advanced hybrid organic-inorganic materials. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing its hydrolysis and condensation, the critical role of its epoxy functionality, and the practical application of these principles in creating functionalized materials. We will examine the causality behind experimental choices, provide validated protocols, and offer insights into the material's application in surface modification and the formulation of sophisticated drug delivery systems.

Introduction: The Molecular Architecture and Strategic Importance of this compound

This compound is a unique organosilane that acts as a molecular bridge between inorganic and organic materials.[1] Its structure is characterized by two distinct reactive moieties: a triethoxysilyl group at one end and a terminal epoxy group at the other, separated by a hexyl spacer. This dual functionality is the cornerstone of its utility.

-

The Triethoxysilyl Group: This inorganic-reactive part of the molecule is the engine of the sol-gel process. The three ethoxy groups can be hydrolyzed in the presence of water to form reactive silanol groups (Si-OH).[2] These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or metallo-siloxane (Si-O-M) bonds.[1]

-

The Epoxy (Oxirane) Group: This organic-reactive group is a highly strained three-membered ring, making it susceptible to ring-opening reactions with a variety of nucleophiles, such as amines, thiols, or hydroxyls.[3] This reactivity allows for the covalent grafting of organic polymers, biomolecules, or therapeutic agents onto the silica network.[4]

The hexyl chain provides a flexible spacer, which can mitigate steric hindrance and enhance the accessibility of the epoxy group for subsequent reactions. This molecular design makes this compound an invaluable precursor for creating robust, covalently linked hybrid materials with tailored properties for applications ranging from abrasion-resistant coatings to sophisticated biomedical devices.

The Core of the Matter: Sol-Gel Chemistry

The transformation of this compound from a monomeric liquid into a solid three-dimensional network is governed by the sol-gel process. This process can be broadly divided into two fundamental, often simultaneous, reactions: hydrolysis and condensation.[5]

Step 1: Hydrolysis - Activation of the Silane

The initial and rate-determining step is the hydrolysis of the ethoxy groups (-OEt) to form silanol groups (-OH). This reaction requires water and is typically catalyzed by either an acid or a base.[6]

Reaction: R-Si(OEt)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3EtOH (where R is the 5,6-epoxyhexyl group)

The choice of catalyst profoundly impacts the reaction kinetics and the final structure of the gel.

-

Acid Catalysis (pH < 7): Under acidic conditions, the oxygen atom of an ethoxy group is protonated, making it a better leaving group.[6] This leads to a rapid, stepwise hydrolysis. The hydrolysis rate is generally faster than the condensation rate at low pH, which favors the formation of linear or loosely cross-linked polymer-like chains.[7] This results in a more open, polymeric gel structure.

-

Base Catalysis (pH > 7): In a basic environment, the hydroxide ion (OH⁻) directly attacks the silicon atom.[6] This mechanism leads to a faster overall reaction rate compared to acid catalysis at equivalent concentrations.[6] Condensation rates are also high, leading to the formation of more highly branched clusters that aggregate into discrete particles.[7] This typically results in a particulate or colloidal gel.

The slowest hydrolysis rate for alkoxysilanes is observed at a neutral pH of approximately 7.[6]

Step 2: Condensation - Building the Network